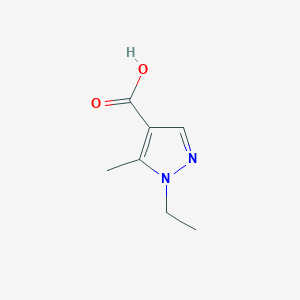

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

説明

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid derivatives, including those similar to 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep reactions starting from readily available substrates like ethyl cyanoacetate and triethyl orthoformate. These processes include Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to significant improvements in yield (Dong, 2011). Another common approach for the synthesis of pyrazole derivatives is the cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by subsequent functionalization steps to introduce different substituents onto the pyrazole ring (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives has been elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry, and confirmed by single-crystal X-ray diffraction studies. These analyses reveal the presence of characteristic functional groups and the overall arrangement of atoms within the molecule, highlighting the structural diversity achievable through different synthetic approaches (Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo a wide range of chemical reactions, reflecting their rich chemical properties. These include cyclocondensation reactions for ring formation, functionalization reactions to introduce various substituents, and reactions exploiting the nucleophilic nature of the nitrogen atoms within the pyrazole ring. Such reactivity patterns are essential for the development of pyrazole-based compounds with desired biological or physical properties (Arbačiauskienė et al., 2011).

Physical Properties Analysis

The physical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular architecture. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in organic reactions and potential use in material science (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives, such as acidity, reactivity towards various reagents, and stability under different conditions, are central to their utility in synthesis and their biological activity. Studies on these compounds often focus on their ability to participate in hydrogen bonding, π-π interactions, and their reactivity in nucleophilic and electrophilic substitution reactions, which are pivotal for the construction of complex molecules (Viveka et al., 2016).

科学的研究の応用

Structural and Spectral Investigations : A study by Viveka et al. (2016) focused on the structural and spectral analysis of a derivative of pyrazole-4-carboxylic acid. The research involved experimental and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting its structural properties and potential applications in material science (Viveka et al., 2016).

Improved Synthesis Methods : Dong (2011) reported an improved synthesis method for 1H-pyrazole-4-carboxylic acid, achieving higher yields. This research contributes to the efficiency of producing this compound, which is essential for various applications (Dong, 2011).

Use in Corrosion Inhibition : Herrag et al. (2007) investigated the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their findings suggest potential applications in industrial processes where corrosion resistance is crucial (Herrag et al., 2007).

Auxin Activities in Agricultural Chemistry : A study by Yue et al. (2010) explored the synthesis and auxin activities of acylamides with substituted pyrazole-5-formic acid. While their findings indicate low auxin activities, this research is significant for agricultural applications (Yue et al., 2010).

Coordination Polymers in Material Science : Cheng et al. (2017) synthesized coordination polymers using bis(pyrazole-4-carboxylic acid)alkane ligands. Their research contributes to the development of new materials with potential applications in catalysis, magnetism, and luminescence (Cheng et al., 2017).

Safety and Hazards

将来の方向性

While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be inferred that research into the properties and applications of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and similar compounds will continue to be a significant area of focus in the future.

作用機序

Target of Action

Pyrazole derivatives have been found in many biologically active molecules and agrochemicals . They have been applied to treat various diseases such as inflammation, diabetes, cancer, bacterial infections, and pain . The specific targets can vary depending on the exact structure and functional groups present in the pyrazole derivative.

Mode of Action

It is known that the modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring can remarkably affect some bioactivities . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific targets and mode of action .

Result of Action

It is known that pyrazole derivatives can have various effects at the molecular and cellular level depending on their specific targets and mode of action .

特性

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGPNVREQFYRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360088 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887408-72-2 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)